D-Proline, 1-acetyl-2-methyl-
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Overview
Description
D-Proline, 1-acetyl-2-methyl- is a chiral molecule belonging to the family of proline derivatives. It is an unnatural amino acid with significant biological activity and potential therapeutic applications. The compound is characterized by its conformational rigidity, which makes it a valuable reagent in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-acetyl-2-methyl- typically involves the acetylation of D-Proline. One common method includes the reaction of D-Proline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of D-Proline, 1-acetyl-2-methyl- often employs microbial processes. For instance, the microbial proline racemase-proline dehydrogenase cascade can be used to produce D-Proline, which is then acetylated to form D-Proline, 1-acetyl-2-methyl- .
Chemical Reactions Analysis
Types of Reactions: D-Proline, 1-acetyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
D-Proline, 1-acetyl-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chiral organocatalyst in asymmetric synthesis.
Biology: Studied for its role in protein folding and structure due to its conformational rigidity.
Medicine: Investigated for its potential therapeutic applications, including antitumor activity.
Industry: Utilized in the synthesis of pharmaceuticals and as a building block for chiral catalysts.
Mechanism of Action
The mechanism of action of D-Proline, 1-acetyl-2-methyl- involves its interaction with various molecular targets. As a chiral organocatalyst, it facilitates asymmetric reactions by forming transient covalent bonds with substrates, thereby inducing chirality in the products . In biological systems, it influences protein folding and stability by interacting with peptide chains .
Comparison with Similar Compounds
L-Proline: A natural non-essential amino acid with similar catalytic properties but different stereochemistry.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with applications in collagen synthesis.
Cis-4-hydroxy-D-proline: Another hydroxylated proline derivative with distinct stereochemistry.
Uniqueness: D-Proline, 1-acetyl-2-methyl- is unique due to its acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other proline derivatives. Its conformational rigidity and chiral nature make it particularly valuable in asymmetric synthesis and as a research tool in studying protein structure and function .
Properties
IUPAC Name |
(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYPKQVDFIHEJ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@]1(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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